5-Chlorotryptophol
Overview
Description
5-Chlorotryptophol is a chemical compound with the molecular formula C10H10ClNO . It is a solid substance and its CAS number is 61220-51-7 .
Molecular Structure Analysis
The molecular structure of 5-Chlorotryptophol consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of 5-Chlorotryptophol is 195.65 .
Physical And Chemical Properties Analysis
5-Chlorotryptophol is a solid substance . It has a molecular weight of 195.65 . The boiling point of 5-Chlorotryptophol is 390.7°C at 760 mmHg .
Scientific Research Applications
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Antifungal Activity
- Field : Biochemistry and Agriculture
- Application : 5-Chlorotryptophol is used in the synthesis of novel pyridazine derivatives that have shown good antifungal activities against G. zeae, F. oxysporum and C. mandshurica .
- Method : The pyridazine derivatives were prepared from mucochloric acid and benzene under mild conditions .
- Results : The synthesized compounds displayed good antifungal activities in preliminary tests .
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Chemical Synthesis
- Field : Chemistry
- Application : 5-Chlorotryptophol is used in the chemical industry for the synthesis of various compounds .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses are not specified in the source .
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Antiproliferative Activity
- Field : Biochemistry and Medicine
- Application : 5-Chlorotryptophol is used in the development of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these developments are not specified in the source .
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Natural Product Synthesis
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Molecular Visualization
- Field : Computational Chemistry
- Application : 5-Chlorotryptophol is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for molecular visualization .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these visualizations are not specified in the source .
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Pharmacological Research
- Field : Pharmacology
- Application : 5-Chlorotryptophol is used in the synthesis of various naturally occurring tryptophol derivatives known for their enhanced pharmacological profile .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses are not specified in the source .
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Molecular Simulation
- Field : Computational Chemistry
- Application : 5-Chlorotryptophol is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for molecular simulations .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these simulations are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZBUJHHBTQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520996 | |
Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorotryptophol | |
CAS RN |
61220-51-7 | |
Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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